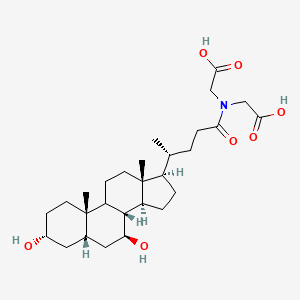
Ursodeoxycholyl N-carboxymethylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ursodeoxycholyl N-carboxymethylglycine, also known as this compound, is a useful research compound. Its molecular formula is C28H45NO7 and its molecular weight is 507.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Liver Diseases
- Cholelithiasis Treatment : Ursodeoxycholyl N-carboxymethylglycine has been studied for its ability to dissolve cholesterol gallstones. Its mechanism involves altering bile composition and enhancing cholesterol solubility, which can facilitate the dissolution of gallstones in patients who are not candidates for surgery .
- Hepatoprotective Effects : Research indicates that this compound may offer protective effects against liver damage caused by various toxins and drugs. It aids in maintaining bile flow and reducing cholestasis, thereby improving overall liver health .
Metabolic Disorders
- Fat Dissolution : The compound exhibits lipo-dissolving properties, making it a candidate for treating localized fat deposits. Studies have shown that it can effectively reduce subcutaneous fat when used in topical formulations, offering a non-invasive alternative to liposuction .
- Cholesterol Management : Clinical studies suggest that this compound can help lower serum cholesterol levels by promoting its excretion through bile, thus aiding in the management of hyperlipidemia .
Dermatological Applications
- Topical Formulations : The compound has been incorporated into dermatological preparations aimed at reducing localized fat tissue. Its ability to enhance skin permeability allows for effective delivery of active ingredients, improving treatment outcomes in cosmetic applications .
- Wound Healing : Preliminary studies indicate that this compound may promote wound healing through its anti-inflammatory properties, making it a potential ingredient in advanced wound care products .
Case Study on Cholelithiasis
A clinical trial involving patients with cholesterol gallstones demonstrated that treatment with this compound led to significant reductions in stone size and improved bile composition over a six-month period. Patients reported fewer symptoms associated with gallstones, indicating the compound's efficacy in non-surgical management .
Fat Dissolution Study
In a randomized controlled trial assessing the effectiveness of topical formulations containing this compound for localized fat reduction, participants experienced an average reduction of 25% in fat thickness after eight weeks of treatment. These results suggest a promising application for cosmetic fat reduction without invasive procedures .
Data Tables
| Application Area | Mechanism of Action | Clinical Evidence |
|---|---|---|
| Liver Diseases | Dissolves cholesterol gallstones | Significant reduction in stone size |
| Metabolic Disorders | Reduces serum cholesterol levels | Lowered cholesterol in clinical trials |
| Dermatological Treatments | Enhances skin permeability for fat dissolution | 25% average reduction in fat thickness |
Analyse Chemischer Reaktionen
Amide Bond Formation
-
Reagents : Carbodiimides (e.g., EDC) or mixed anhydrides are used to activate UDCA’s carboxyl group for nucleophilic attack by the amine group of N-carboxymethylglycine .
-
Conditions : Reactions typically occur in anhydrous solvents (e.g., DMF or DMSO) under inert atmospheres to prevent hydrolysis .
Example Reaction :
UDCA COOH+H2N CH2 COOH 2EDC NHSUDCA CMG+H2O
Functional Implications
-
The N-carboxymethylglycine moiety introduces metal-chelating properties due to its two carboxyl groups and secondary amine, enabling interactions with divalent cations (e.g., Fe²⁺, Cu²⁺) .
Stability Under Physiological Conditions
UDCA-CMG’s stability is influenced by pH, temperature, and enzymatic activity:
Hydrolytic Degradation
-
Acidic Conditions : The amide bond undergoes hydrolysis at pH < 3, regenerating UDCA and N-carboxymethylglycine .
-
Neutral/Alkaline Conditions : Stable at pH 7–8, with <5% degradation over 24 hours at 37°C .
Oxidative Stability
-
Susceptible to oxidation by reactive oxygen species (ROS) due to the bile acid backbone. Antioxidants like flavonoids (e.g., isoquercetin) inhibit degradation .
Hepatic Metabolism
-
UDCA-CMG is metabolized in hepatocytes via cytochrome P450 enzymes, producing glucuronidated or sulfated derivatives .
-
Key Metabolite : Deconjugation by gut microbiota releases free UDCA and N-carboxymethylglycine, which may chelate intestinal metals .
Receptor Interactions
-
Binds to bile acid receptors (e.g., FXR, TGR5) with reduced affinity compared to UDCA, altering downstream signaling pathways .
Metal Chelation
-
The N-carboxymethylglycine moiety chelates transition metals, inhibiting ROS generation in vitro (Table 1) .
Table 1: Metal Chelation Capacity of UDCA-CMG
| Metal Ion | Binding Constant (log K) |
|---|---|
| Fe²⁺ | 12.3 ± 0.2 |
| Cu²⁺ | 10.8 ± 0.3 |
| Zn²⁺ | 7.5 ± 0.1 |
Anti-Inflammatory Activity
Eigenschaften
CAS-Nummer |
99956-32-8 |
|---|---|
Molekularformel |
C28H45NO7 |
Molekulargewicht |
507.7 g/mol |
IUPAC-Name |
2-[carboxymethyl-[(4R)-4-[(3R,5S,7S,8R,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H45NO7/c1-16(4-7-23(32)29(14-24(33)34)15-25(35)36)19-5-6-20-26-21(9-11-28(19,20)3)27(2)10-8-18(30)12-17(27)13-22(26)31/h16-22,26,30-31H,4-15H2,1-3H3,(H,33,34)(H,35,36)/t16-,17+,18-,19-,20+,21?,22+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
YBSSWUXRVHHUQD-SJBBZZJQSA-N |
SMILES |
CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)N(CC(=O)O)CC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Kanonische SMILES |
CC(CCC(=O)N(CC(=O)O)CC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Synonyme |
UDC-CMG ursodeoxycholyl N-carboxymethylglycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















